molecular formula C6H15ClN2 B3156046 3-Methylpentanimidamide hydrochloride CAS No. 816469-56-4

3-Methylpentanimidamide hydrochloride

Cat. No.: B3156046
CAS No.: 816469-56-4
M. Wt: 150.65
InChI Key: VUZKXFWGCCBVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amidines and their derivatives have long captured the attention of chemists, finding applications in areas from medicinal chemistry to materials science. As a specific example of this class of compounds, 3-Methylpentanimidamide (B3285988) hydrochloride provides a focused lens through which to examine the fundamental chemistry and research landscape of substituted imidamide hydrochlorides.

The study of amidines dates back over a century, with their synthesis and reactivity being a subject of chemical investigation since the 19th century. nih.govchemicalbook.com These compounds, characterized by the R-C(=NR')NR''R''' functional group, are recognized as some of the strongest neutral organic bases. researchgate.net This high basicity arises from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms. researchgate.net

Historically, the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether that is then treated with ammonia (B1221849), has been a cornerstone for the synthesis of primary amidines. researchgate.net This and other synthetic methodologies have enabled the exploration of amidines as crucial intermediates in the preparation of various nitrogen-containing heterocyclic compounds, such as imidazoles and pyrimidines, which are prevalent in many biologically active molecules. biosynth.comnih.gov The stability of the amide bond, a related functional group, under physiological conditions has made it a key component in drug design, and the analogous amidine group shares some of this significance due to its own unique chemical properties. bldpharm.com

In medicinal chemistry, the amidine functional group is a well-established pharmacophore, present in a range of therapeutic agents with antibacterial, antifungal, and antiprotozoal activities. americanelements.com This has cemented the importance of amidine-containing compounds as a significant area of research in the quest for new and effective drugs. americanelements.com

3-Methylpentanimidamide hydrochloride belongs to the class of organic compounds known as imidamide hydrochlorides. Structurally, it is an aliphatic amidine, meaning the core carbon atom of the amidine group is attached to a non-aromatic alkyl chain. The systematic IUPAC name for the free base would be 3-methylpentanimidamide. The hydrochloride salt form indicates that the basic amidine has been protonated by hydrochloric acid to form an amidinium chloride salt.

The key structural features of this compound include:

An imidamide functional group, which is an imine derivative of an amide. researchgate.net

A 3-methylpentyl group attached to the carbon of the imidamide functional group.

The hydrochloride salt, which enhances its stability and water solubility.

The general structure of an amidine consists of a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement allows for resonance stabilization in the protonated form.

Table 1: General Properties of a Representative Aliphatic Imidamide Hydrochloride

PropertyValueSource
Molecular Formula C6H15ClN2 americanelements.com
Molecular Weight 150.65 g/mol americanelements.com
IUPAC Name 2-methylpentanimidamide;hydrochloride americanelements.com

Note: Data for 2-methylpentanimidamide hydrochloride is used as a representative example due to the limited availability of specific data for the 3-methyl isomer.

The synthesis of such aliphatic imidamide hydrochlorides can often be achieved through methods like the Pinner reaction, starting from the corresponding nitrile (3-methylpentanenitrile). researchgate.netresearchgate.net

The current research landscape for substituted imidamide hydrochlorides is largely focused on their application as building blocks in organic synthesis and their potential as bioactive molecules. biosynth.comamericanelements.com There is considerable interest in developing novel synthetic routes to access a diverse range of substituted amidines, including those with specific stereochemistry or functional groups. biosynth.com The use of amidines as ligands for metal catalysts is another active area of investigation. biosynth.com

However, a significant knowledge gap exists when it comes to specific, less common substituted imidamide hydrochlorides like this compound. While the compound is commercially available, indicating its use in some, likely proprietary, research or synthetic applications, there is a distinct lack of published academic research detailing its specific properties, reactivity, or biological activity. biosynth.com Searches of scientific databases reveal very few, if any, studies that focus on or even mention this compound.

This lack of specific data highlights a broader trend in chemical research where the focus is often on compounds with immediate and obvious applications, leaving many structurally similar compounds unexplored. The potential utility of this compound in areas such as medicinal chemistry or materials science remains largely unknown. Future research could aim to fill this gap by synthesizing and characterizing this and other similar understudied imidamide hydrochlorides, potentially uncovering novel properties and applications.

Properties

IUPAC Name

3-methylpentanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-3-5(2)4-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKXFWGCCBVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002180
Record name 3-Methylpentanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817552-66-2
Record name 3-Methylpentanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methylpentanimidamide Hydrochloride

Established Chemical Synthesis Routes for Amidines

Traditional methods for the synthesis of amidines have been well-established for over a century and provide reliable pathways to these valuable compounds. These routes typically involve the activation of a precursor molecule, such as a nitrile or an amide, to facilitate nucleophilic attack by an amine.

Nitrile-Based Preparations

The most common and direct route to amidines is from the corresponding nitrile. For the synthesis of 3-Methylpentanimidamide (B3285988) hydrochloride, the starting material would be 3-methylpentanenitrile.

One of the most renowned methods is the Pinner reaction . This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an intermediate imino ester salt, known as a Pinner salt. researchgate.netnih.gov This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. researchgate.netnih.gov The Pinner reaction is advantageous as it often proceeds with good yields, although it requires anhydrous conditions to prevent the formation of esters as byproducts. nih.gov The final product is conveniently isolated as the hydrochloride salt.

Alternatively, the direct addition of amines to nitriles can be achieved, often requiring activation of the nitrile with a Lewis acid or by employing harsh reaction conditions such as high temperatures. beilstein-journals.org

Table 1: Comparison of Nitrile-Based Amidine Synthesis Methods

MethodKey ReagentsIntermediateKey AdvantagesPotential Considerations
Pinner Reaction Nitrile, Alcohol, HCl (gas)Imino ester hydrochloride (Pinner salt)Generally good yields; product isolated as hydrochloride salt.Requires anhydrous conditions; intermediate can be sensitive.
Direct Amination Nitrile, Amine/Ammonia-Atom-economical.Often requires harsh conditions or catalysts (e.g., Lewis acids).

For the synthesis of 3-Methylpentanimidamide hydrochloride, the Pinner reaction would proceed as follows: 3-methylpentanenitrile would be reacted with an alcohol (e.g., ethanol) and hydrogen chloride gas to form ethyl 3-methylpentanimidate hydrochloride. This Pinner salt would then be treated with ammonia to yield this compound.

Orthoester and Amide Precursor Routes

The reaction of an orthoester, such as triethyl orthoformate, with an amine can lead to the formation of an amidine. This method is particularly useful for the synthesis of formamidines. For more complex amidines, a transamination-like reaction can occur where an orthoester derivative reacts with an amine.

Amides can be converted to amidines by first activating the amide oxygen, making the carbonyl carbon more electrophilic for subsequent attack by an amine. This activation can be achieved using various reagents, such as phosphorus pentachloride (PCl₅) to form an imidoyl chloride intermediate, which then reacts with an amine to give the amidine. beilstein-journals.org Another approach involves the use of trifluoromethanesulfonic anhydride (Tf₂O) to activate the amide. beilstein-journals.org

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for amidine formation, including catalytic systems, multicomponent reactions, and stereoselective approaches.

Catalytic Approaches in Amidine Formation

Catalytic methods offer advantages in terms of milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional stoichiometric approaches. Transition metal catalysts, such as those based on palladium, copper, and ytterbium, have been successfully employed in amidine synthesis. beilstein-journals.orgiupac.org

For instance, copper salts can catalyze the nucleophilic addition of amines to nitriles. beilstein-journals.org Palladium-catalyzed N-arylation of amidines is also a well-developed field, although less directly applicable to the synthesis of the unsubstituted 3-Methylpentanimidamide. acs.org Ytterbium amides have been shown to catalyze the addition of amines to nitriles under solvent-free conditions. organic-chemistry.org

More recently, metal-free catalytic systems have emerged as an environmentally benign alternative. For example, the direct reaction of amines with sulfonyl azides can produce N-sulfonyl amidines without the need for a metal catalyst. nih.gov While this specific example leads to a substituted amidine, the underlying principles of activating the reactants through non-metallic catalysts are broadly applicable.

Table 2: Overview of Catalytic Methods for Amidine Synthesis

Catalyst TypeExample CatalystReaction TypeKey Advantages
Transition Metal CuCl, Pd complexes, Yb(OTf)₃Addition of amines to nitriles, N-arylationHigh efficiency, good functional group tolerance, milder conditions.
Metal-Free -Direct reaction of amines with activated speciesEnvironmentally friendly, avoids metal contamination.

In the context of 3-Methylpentanimidamide synthesis, a catalytic approach would likely involve the reaction of 3-methylpentanenitrile with ammonia in the presence of a suitable catalyst, potentially leading to a more efficient and greener process than the classical Pinner reaction.

Multicomponent Reaction Incorporations (e.g., Ugi Reaction in Amidine Synthesis)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netrsc.org The Ugi reaction is a well-known four-component reaction (4CR) that typically produces α-aminoacyl amide derivatives from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. proquest.comnih.gov

Modifications of the Ugi reaction can be employed to synthesize amidines. For example, if the carboxylic acid component is replaced by an amine, the initially formed nitrilium intermediate can be trapped by the amine to yield an α-amino amidine. frontiersin.orgnih.gov This highlights the versatility of isocyanide-based MCRs in accessing diverse chemical structures, including amidines. While the direct synthesis of an unsubstituted amidine like 3-Methylpentanimidamide via a standard Ugi reaction is not straightforward, the principles of MCRs offer a pathway to highly substituted amidine derivatives. A metal-free, three-component strategy for the synthesis of sulfonyl amidines from ketones, amines, and azides has also been reported, further demonstrating the power of MCRs in this area. researchgate.netrsc.orgacs.org

Stereoselective Synthesis of Chiral Amidine Derivatives

The synthesis of chiral amidines is an area of growing interest, particularly for their use as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of biologically active molecules. Since 3-Methylpentanimidamide possesses a chiral center at the 3-position of the pentyl chain, its stereoselective synthesis would be of significant importance.

The stereoselective synthesis of chiral amidines can be approached in several ways. One method involves starting with an enantiomerically pure precursor, such as (R)- or (S)-3-methylpentanenitrile. The subsequent conversion to the amidine, for example via the Pinner reaction, would proceed with retention of the stereocenter's configuration.

Alternatively, asymmetric synthesis methods can be employed to create the chiral center during the formation of the molecule. While the direct asymmetric synthesis of the amidine functionality itself is less common, the asymmetric synthesis of the chiral precursor is well-established. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor to 3-methylpentanenitrile could be achieved using a chiral catalyst. nih.gov

Furthermore, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. A chiral amine could be used in the amidine formation step, leading to a diastereomeric mixture that could potentially be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched amidine. The development of chiral amidine-based resolving agents for the separation of enantiomers of other classes of compounds also underscores the importance of chirality in this family of molecules. researchgate.net

Process Optimization for Enhanced Synthetic Yields and Purity

The optimization of the synthetic process for this compound is crucial for maximizing the yield and ensuring high purity of the final product. Key parameters that can be systematically varied and studied include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst.

Influence of Reaction Temperature: The Pinner reaction is often conducted at low temperatures to prevent the thermal decomposition of the thermodynamically unstable imidium chloride salt. wikipedia.org Running the reaction at temperatures ranging from 0°C to room temperature can be investigated. For the ammonolysis step, a slightly elevated temperature may be required to drive the reaction to completion, but excessive heat should be avoided to minimize side reactions.

Effect of Reactant Stoichiometry: The molar ratio of the nitrile, alcohol, and hydrogen chloride in the first step, and the ratio of the imidate hydrochloride to ammonia in the second step, will significantly impact the reaction outcome. A slight excess of the alcohol and a saturating amount of hydrogen chloride are typically employed in the Pinner reaction. In the ammonolysis step, a molar excess of ammonia is generally used to ensure complete conversion of the imidate.

Solvent Selection: The choice of an anhydrous, inert solvent is critical for the success of the Pinner reaction. researchgate.net Solvents like diethyl ether, dioxane, and more recently, cyclopentyl methyl ether (CPME), have been utilized. researchgate.net The solubility of the starting materials and intermediates, as well as the ease of product isolation, are important considerations for solvent selection.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound, focusing on the impact of temperature and reaction time on the yield.

ExperimentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
10127595
20248296
325128594
425248893
54067890
640127288

Purification Strategies: The purity of the final product is of paramount importance. Common impurities in the synthesis of amidine hydrochlorides include unreacted starting materials and by-products such as ammonium chloride. google.com Recrystallization from a suitable solvent system is a standard method for purifying the final product. The choice of the recrystallization solvent will depend on the solubility profile of this compound and the impurities present. Techniques such as washing the crude product with a solvent in which the desired product is sparingly soluble can also be effective in removing certain impurities.

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic route from a laboratory scale to research and industrial-scale production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Handling of Reagents: One of the primary concerns in scaling up the Pinner reaction is the handling of large quantities of anhydrous hydrogen chloride gas. researchgate.net This requires specialized equipment and stringent safety protocols to prevent exposure and ensure accurate metering into the reaction vessel. On an industrial scale, using a solution of HCl in a suitable solvent, such as cyclopentyl methyl ether, can be a safer and more manageable alternative to gaseous HCl. researchgate.net

Heat Management: Both the formation of the Pinner salt and the subsequent ammonolysis can be exothermic. On a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent runaway reactions. Jacketed reactors with precise temperature control systems are essential for industrial-scale production.

Mixing and Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving consistent reaction rates and high yields, especially in heterogeneous reaction mixtures. The choice of reactor design and agitation speed becomes increasingly important as the scale of the reaction increases.

Product Isolation and Drying: The isolation of the solid this compound product on a large scale requires appropriate filtration and drying equipment. Centrifuges or filter-dryers are commonly used in industrial settings to handle large volumes of solid material efficiently. The drying process must be carefully controlled to remove residual solvents without causing thermal degradation of the product.

Process Safety and Environmental Considerations: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the synthesis. This involves identifying potential safety hazards, such as the handling of corrosive and flammable materials, and implementing appropriate mitigation measures. Waste minimization and the selection of environmentally benign solvents are also important considerations for sustainable industrial production.

The following table summarizes key scalability considerations for the synthesis of this compound.

ParameterLaboratory ScaleIndustrial ScaleConsiderations
Reagent Handling Glassware, small gas cylindersMetered gas/solution from bulk storage, dedicated linesSafety, accurate dosing
Temperature Control Ice baths, heating mantlesJacketed reactors with automated controlExotherm management, process safety
Mixing Magnetic stir bars, overhead stirrersBaffles, impellers in large reactorsHomogeneity, mass transfer
Product Isolation Buchner funnel filtrationCentrifuges, filter-dryersEfficiency, containment
Safety Fume hoodProcess safety management, HAZOP analysisPersonnel and environmental protection

Reaction Mechanisms and Reactivity of 3 Methylpentanimidamide Hydrochloride

Acid-Base Properties and Proton Transfer Mechanisms

As a hydrochloride salt of an imidamide, 3-Methylpentanimidamide (B3285988) hydrochloride possesses distinct acidic and basic centers. The protonated imidamidinium group is the primary acidic site. In solution, an equilibrium exists where the imidamidinium ion can donate a proton to a base, including the solvent itself (e.g., water), to form the neutral 3-methylpentanimidamide and a protonated solvent molecule.

The proton transfer mechanism is expected to be a rapid, diffusion-controlled process, typical for simple acid-base reactions. nih.gov The position of the equilibrium, and thus the effective acidity (pKa) of the imidamidinium ion, is influenced by the electronic effects of the 3-methylpentyl group and the delocalization of the positive charge across the N-C-N system.

Table 1: Theoretical Acid-Base Properties

Feature Expected Characteristic Rationale
Primary Acidic Center Imidamidinium cation (-C(NH₂)=NH₂⁺) The nitrogen atoms are protonated.
Conjugate Base 3-Methylpentanimidamide Formed upon deprotonation.

| Proton Transfer | Rapid and reversible | Typical for proton exchange between heteroatoms. nih.gov |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 3-Methylpentanimidamide hydrochloride is dictated by the dual nature of its functional group. The neutral form, 3-methylpentanimidamide, is expected to be nucleophilic due to the lone pairs of electrons on the nitrogen atoms. Conversely, the protonated imidamidinium form is electrophilic at the central carbon atom, which is susceptible to attack by nucleophiles.

In its neutral, nucleophilic form, 3-methylpentanimidamide could theoretically undergo addition reactions with carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.comksu.edu.sa The nitrogen atom would act as the nucleophile, attacking the electrophilic carbonyl carbon. This would lead to the formation of a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of water could potentially lead to the formation of N-acylated imidamide derivatives or other condensation products. The reaction's feasibility and rate would depend on factors like the steric hindrance of the 3-methylpentyl group and the electrophilicity of the carbonyl compound. masterorganicchemistry.com

Table 2: Hypothetical Reactivity with Carbonyls

Reactant Expected Product Type Key Intermediate
Aldehyde N-Acylimidamide derivative Tetrahedral alkoxide

Condensation reactions involving 3-methylpentanimidamide could lead to the formation of heterocyclic compounds. For instance, reaction with a 1,3-dicarbonyl compound could potentially yield a pyrimidine (B1678525) derivative, with the N-C-N unit of the imidamide forming part of the heterocyclic ring. Such reactions are common for amidines and related compounds. The reaction would likely proceed through a series of addition and dehydration steps.

Rearrangement Pathways and Isomerization Processes

Specific rearrangement pathways for this compound have not been documented. However, tautomerism is an inherent isomeric process for the neutral 3-methylpentanimidamide. The protons on the nitrogen atoms can migrate, leading to different tautomeric forms. While these forms are energetically similar, their relative populations can be influenced by the solvent and temperature.

Participation in Named Organic Reactions

There is no available evidence to suggest that this compound participates in well-established named organic reactions. While its functional group is related to those that participate in reactions like the Pinner reaction (for imidate synthesis) or the Chapman rearrangement, no specific examples involving this compound are found in the literature. Its potential for use in reactions like the Mannich or conjugate addition reactions would be speculative and depend on its nucleophilic strength and steric profile. libretexts.org

Mechanistic Investigations via Kinetic and Thermodynamic Studies

A thorough search of the scientific literature yielded no specific kinetic or thermodynamic studies for this compound. Such studies would be invaluable for quantifying its reactivity, determining reaction rate constants, and understanding the thermodynamic stability of its various forms and potential reaction products. ksu.edu.sa Without experimental data, any discussion of reaction kinetics or thermodynamics remains purely theoretical.

Chemical Derivatization Strategies for 3 Methylpentanimidamide Hydrochloride

Functionalization for Enhanced Analytical Detection and Separation

The inherent structure of 3-Methylpentanimidamide (B3285988) hydrochloride may present challenges for its direct detection and separation using common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as it may lack a strong chromophore or fluorophore. sigmaaldrich.comnih.gov Chemical derivatization offers a robust solution by introducing moieties that are readily detectable. nih.govchromatographyonline.com

Pre-column derivatization is a widely accepted technique to improve the HPLC analysis of compounds with poor detectability. thermofisher.com For primary and secondary amines, which share reactivity characteristics with the amine groups in the amidine moiety, reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride are commonly used to introduce fluorescent or UV-active tags. nih.govthermofisher.com For instance, halogenated nitrobenzene (B124822) derivatives can be reacted with small molecule aliphatic amines to produce products with strong UV-visible absorption, facilitating their detection. google.com

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. youtube.com This typically involves the conversion of polar functional groups into less polar, more volatile derivatives. youtube.com For compounds containing amine groups, silylation is a common strategy. youtube.com Two-step derivatization procedures, such as esterification followed by acylation, have also been successfully applied for the GC-MS analysis of amino acids, a class of compounds with amine functionalities. mdpi.com

Table 1: Potential Derivatization Reagents for Enhanced Analytical Detection

Derivatization Reagent Target Functional Group Analytical Technique Purpose
o-Phthaldialdehyde (OPA) Primary amine HPLC-Fluorescence Introduction of a fluorescent tag nih.govchromatographyonline.com
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary and secondary amines HPLC-UV/Fluorescence Introduction of a chromophore/fluorophore nih.govthermofisher.com
Dansyl chloride Primary and secondary amines, phenols HPLC-Fluorescence/MS Introduction of a fluorescent tag and improved ionization chromatographyonline.com
Halogenated nitrobenzenes Primary and secondary amines HPLC-UV/Vis Introduction of a UV-active tag google.com

Covalent Modification for Bioconjugation and Probe Development

The amidine functional group represents a valuable target for covalent modification, enabling the development of bioconjugates and molecular probes. researchgate.netnih.gov Bioconjugation involves the covalent linking of a biomolecule, such as a protein or nucleic acid, to another molecule to impart new functions. bionordika.fi The reactivity of the amidine allows for its incorporation into larger molecular frameworks, including peptides, where it can act as a conformational probe. nih.govacs.org

The formation of stable linkages is crucial for bioconjugation. Amide bonds, which can be formed from the amine precursors of amidines, are exceptionally stable over a wide pH and temperature range and are central to peptide and protein chemistry. bionordika.fimasterorganicchemistry.comlibretexts.orgasiaresearchnews.com The amidine group itself can participate in reactions to form stable adducts. For instance, the reaction of amidines with other functional groups can be exploited to crosslink molecules. researchgate.net The development of cysteine bioconjugation techniques, which target the thiol group, highlights the importance of specific and rapid reactions for protein modification, a principle that can be extended to the targeting of other functional groups like amidines. nih.gov

The design of probes often relies on the unique properties of the functional groups they contain. The amidine functionality can switch between being a hydrogen bond donor and acceptor depending on the pH, making it a useful component in probes designed to study biological environments. nih.govacs.org

Table 2: Potential Bioconjugation Strategies Involving Amidine-like Reactivity

Reaction Type Reactants Linkage Formed Application
Amide bond formation Carboxylic acid, Amine (precursor to amidine) Amide Stable bioconjugates, peptide synthesis bionordika.filibretexts.org
Nucleophilic addition Amidine, Electrophilic partner Covalent adduct Cross-linking, probe development researchgate.net

Synthesis of Novel Amidine Derivatives with Modified Electronic Properties

The synthesis of novel amidine derivatives from 3-Methylpentanimidamide hydrochloride can lead to the creation of compounds with tailored electronic properties. The electronic nature of the amidine group can be significantly influenced by the substituents attached to it. nih.govacs.org

One of the most established methods for amidine synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate ester, followed by reaction with an amine. nih.govresearchgate.net This method allows for the introduction of various substituents on the nitrogen atoms of the amidine. Other synthetic routes include the reaction of nitriles with amines in the presence of a catalyst or the use of multi-component reactions to build complex amidine structures in a single step. nih.govresearchgate.netorganic-chemistry.orgsemanticscholar.orgsemanticscholar.org

By strategically choosing the reactants and reaction conditions, it is possible to modulate the electron-donating or electron-withdrawing nature of the substituents on the amidine core. For example, the introduction of aromatic rings or conjugated systems can alter the π-electron distribution within the molecule, thereby affecting its electronic and optical properties. nih.govacs.org The orientation of the amidine group relative to other parts of the molecule can also have a profound effect on its electronic behavior. nih.gov

Table 3: Synthetic Methods for Novel Amidine Derivatives

Synthetic Method Key Reactants Product Type Potential for Electronic Modification
Pinner Synthesis Nitrile, Alcohol, Amine N-substituted amidines Versatile introduction of substituents on nitrogen nih.gov
Three-Component Reaction Amine, Ketone, Electrophile Complex amidines Rapid assembly of diverse structures nih.gov
Nucleophilic Addition to Nitriles Nitrile, Amine Unsubstituted or substituted amidines Direct formation of the amidine group nih.govsemanticscholar.org

Derivatization for Mechanistic Probing and Reaction Pathway Elucidation

Derivatization, particularly through isotopic labeling, is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By replacing specific atoms with their heavier isotopes (e.g., ¹⁵N for ¹⁴N), it is possible to track the fate of these atoms throughout a reaction sequence. nih.govacs.org

For example, in the reaction of amidines with other molecules to form heterocyclic products, ¹⁵N-labeling studies can distinguish between different possible reaction pathways, such as a concerted Diels-Alder reaction versus a stepwise addition-elimination mechanism. nih.govacs.org By analyzing the distribution of the ¹⁵N label in the final products using techniques like mass spectrometry and NMR spectroscopy, researchers can gain detailed insights into the sequence of bond-forming and bond-breaking events. nih.govacs.org

Furthermore, studying the reactivity of a series of derivatives with systematic structural modifications can provide valuable information about the factors that govern a reaction. For instance, investigating how changes in the substituents on the amidine affect the rate and outcome of a reaction can help to understand the electronic and steric requirements of the transition state. nih.gov Such studies are crucial for optimizing reaction conditions and for the rational design of new chemical transformations.

Table 4: Derivatization Approaches for Mechanistic Studies

Technique Purpose Information Gained Example Application
¹⁵N Isotopic Labeling Pathway elucidation Distinguishes between concerted and stepwise mechanisms, identifies bond cleavage/formation events. nih.govacs.org Reaction of amidines with triazines to form pyrimidines. nih.govacs.org
Systematic Substituent Variation Structure-activity relationship Elucidates electronic and steric effects on reaction rates and outcomes. nih.gov Investigating the inactivation of enzymes by a series of amidine analogues. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Methylpentanimidamide Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamic processes of molecules like 3-Methylpentanimidamide (B3285988) hydrochloride. The presence of chiral centers and rotatable bonds suggests the potential for multiple conformations in solution. Furthermore, the imidamide functional group can exhibit tautomerism, a phenomenon where isomers are interconverted through proton migration.

A detailed analysis of ¹H and ¹³C NMR spectra would be essential. The chemical shifts and coupling constants of the protons and carbons in the 3-methylpentyl group would provide information about the preferred conformations around the C-C single bonds. For instance, the coupling constants between vicinal protons can be used to determine dihedral angles via the Karplus equation, offering insights into the staggered or eclipsed arrangements of the substituents.

The amidinium moiety (-C(NH₂)=NH₂⁺) is expected to show specific NMR signals. The protons on the nitrogen atoms may undergo exchange with the solvent or with each other, leading to broadened signals. The rate of this exchange can be temperature-dependent, and variable temperature NMR studies could provide information on the energy barriers of these processes.

Tautomerism in the neutral form of the imidamide (imino-amino and di-imino forms) is less likely in the hydrochloride salt, where the amidinium cation is the predominant species. However, the symmetry of the amidinium group can be assessed by NMR. If the two nitrogen atoms and their attached protons are equivalent, a single set of signals would be observed. Any asymmetry in the solid-state packing or due to strong hydrogen bonding in solution could potentially lead to non-equivalence, which would be observable in the NMR spectrum.

Table 1: Hypothetical ¹H NMR Data for 3-Methylpentanimidamide Hydrochloride

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
CH₃ (on C3)0.90d6.8
CH₂ (ethyl)1.25m-
CH₃ (ethyl)0.88t7.2
CH (on C3)1.80m-
CH₂ (adjacent to amidine)2.50t7.5
NH₂8.50br s-
NH₂9.00br s-

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values would be required for a definitive analysis.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are invaluable for determining the fragmentation pathways of ions in the gas phase. For this compound, the molecular ion ([M+H]⁺, where M is the neutral imidamide) would be the precursor ion for fragmentation analysis.

The fragmentation of the 3-methylpentanimidamide cation would likely proceed through several characteristic pathways. Cleavage of the C-C bonds in the alkyl chain is a common fragmentation route for aliphatic compounds. The stability of the resulting carbocations would influence the relative abundance of the fragment ions.

A key fragmentation would involve the loss of neutral molecules such as ammonia (B1221849) (NH₃) or ethene (C₂H₄). The presence of the methyl branch at the 3-position could lead to specific fragmentation patterns, for example, through rearrangements like a McLafferty rearrangement if a suitable gamma-hydrogen is available, although this is less common in the absence of a carbonyl group.

The analysis would involve proposing fragmentation mechanisms and correlating them with the observed masses of the product ions in the MS/MS spectrum. High-resolution mass spectrometry would be crucial for determining the elemental composition of the fragment ions, thereby confirming the proposed fragmentation pathways.

Table 2: Plausible Mass Spectrometry Fragmentation of 3-Methylpentanimidamide Cation

m/z of Fragment Ion Proposed Structure/Loss
129.14[M+H]⁺ - NH₃
101.11[M+H]⁺ - C₂H₄
86.09[M+H]⁺ - C₃H₇
70.08Loss of the 3-methylpentyl side chain

Note: The m/z values are calculated based on the molecular formula and represent plausible fragmentation pathways. Experimental data is necessary for confirmation.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This would unambiguously establish the conformation of the 3-methylpentyl group and the geometry of the amidinium cation.

The crystal structure would also reveal the details of the crystal packing. The chloride anion is expected to form strong hydrogen bonds with the N-H protons of the amidinium group. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. The analysis would detail the hydrogen bonding network, including donor-acceptor distances and angles.

Table 3: Illustrative Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1025
Z4

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallography experiment.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of a compound by probing its vibrational modes. For this compound, the spectra would be characterized by absorptions corresponding to the various functional groups present.

The N-H stretching vibrations of the amidinium group are expected to appear as broad bands in the IR spectrum, typically in the region of 3000-3400 cm⁻¹, due to strong hydrogen bonding. The C=N stretching vibration of the amidinium core would be a prominent feature, likely appearing in the 1650-1700 cm⁻¹ region. Bending vibrations of the N-H groups would also be observable at lower frequencies.

The alkyl part of the molecule would give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.

Raman spectroscopy would be a complementary technique. While N-H and O-H stretches are strong in the IR, C-C and C=N symmetric stretches are often strong in the Raman spectrum, providing confirmatory information. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (H-bonded)3000-3400IR
C-H Stretch (Alkyl)2850-2960IR, Raman
C=N Stretch (Amidinium)1650-1700IR, Raman
N-H Bend1550-1650IR
C-H Bend (Alkyl)1375-1465IR, Raman

Note: These are typical frequency ranges for the specified functional groups and their definitive assignment would require experimental spectra.

Computational Chemistry and Theoretical Studies of 3 Methylpentanimidamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There are no available studies that apply quantum chemical calculations to 3-Methylpentanimidamide (B3285988) hydrochloride. Such calculations would be essential for determining its electronic properties, including the distribution of electron density, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. This information is critical for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. Without this research, any discussion on its fundamental electronic structure would be purely speculative.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Parameter Estimation

No published research has utilized Density Functional Theory (DFT) to analyze 3-Methylpentanimidamide hydrochloride. DFT is a robust method for optimizing the three-dimensional structure of a molecule to its lowest energy state. Furthermore, it is widely used to predict spectroscopic parameters. Had such studies been conducted, it would be possible to present data tables comparing theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts with experimental values, offering a powerful tool for structural verification. The absence of this data precludes any detailed analysis of the molecule's geometry and spectral characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

The conformational landscape and behavior of this compound in a solvent environment remain uncharacterized, as no molecular dynamics (MD) simulations have been reported. MD simulations are crucial for understanding how a molecule behaves over time, including the exploration of different conformations, its flexibility, and its interactions with surrounding solvent molecules, such as water. This analysis provides insight into the compound's solubility, stability in solution, and how it might interact with biological macromolecules. Without these simulations, it is impossible to discuss the dynamic behavior of the compound.

Computational Prediction of Reaction Pathways and Transition States

There is no information available regarding the computational prediction of reaction pathways or the characterization of transition states involving this compound. Quantum chemical calculations are instrumental in mapping out the energy profiles of potential chemical reactions, identifying the high-energy transition states that must be overcome. This knowledge is vital for understanding reaction mechanisms, predicting reaction kinetics, and designing synthetic routes. The lack of such studies means that the mechanistic aspects of this compound's chemical transformations have not been theoretically explored.

Applications of 3 Methylpentanimidamide Hydrochloride in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Architectures

Amidine moieties, the core functional group of 3-Methylpentanimidamide (B3285988) hydrochloride, are recognized as valuable and versatile building blocks in organic synthesis. Their unique electronic properties, featuring both a nucleophilic and a basic nitrogen atom, allow them to participate in a wide array of chemical transformations. This dual reactivity makes them ideal starting points for the construction of more complex molecular frameworks.

Construction of Pharmacologically Relevant Scaffolds

The amidine group is a key structural feature in numerous pharmacologically active compounds. It can act as a bioisostere for other functional groups, influencing the compound's binding affinity to biological targets. The incorporation of 3-Methylpentanimidamide hydrochloride into a synthetic route could potentially lead to the creation of novel molecules with therapeutic potential. The "3-methylpentan" portion of the molecule introduces a specific lipophilic character that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

Preparation of Chemical Libraries and Diverse Compound Collections

In the field of drug discovery and materials science, the generation of chemical libraries containing a wide variety of structurally distinct molecules is crucial for high-throughput screening. The reactivity of the amidine functional group in this compound allows for its derivatization in multiple ways, making it a suitable scaffold for combinatorial chemistry. By reacting it with a diverse set of reagents, a large library of related but distinct compounds can be efficiently synthesized. This approach accelerates the discovery of new lead compounds with desired biological activities or material properties.

Exploration as a Ligand in Transition Metal Catalysis

The nitrogen atoms of the amidine group in this compound possess lone pairs of electrons that can be donated to a transition metal center, forming a coordination complex. Such complexes can exhibit catalytic activity, accelerating a variety of organic reactions. The steric and electronic properties of the ligand, in this case, influenced by the 3-methylpentyl group, play a critical role in determining the efficiency and selectivity of the catalyst. nih.govresearchgate.net The ability to tune these properties by modifying the ligand structure is a cornerstone of modern catalyst design. uva.eschiba-u.jp

Potential Catalytic Applications:

Catalytic ReactionPotential Role of this compound Ligand
Cross-Coupling ReactionsStabilization of the active metal center, influencing reaction kinetics and product yield.
HydrogenationActivation of hydrogen and substrate through coordination to the metal center.
C-H ActivationDirecting group to facilitate the functionalization of otherwise unreactive C-H bonds. nih.gov

Potential Applications in Polymer Chemistry and Supramolecular Assemblies

The ability of the amidine group to form strong hydrogen bonds makes this compound a candidate for use in the development of novel polymers and supramolecular structures. These non-covalent interactions can be used to direct the self-assembly of molecules into well-ordered, higher-order structures.

In polymer chemistry, incorporating this compound as a monomer or a cross-linking agent could lead to materials with unique thermal and mechanical properties. The specific nature of the hydrogen bonding could impart self-healing or stimuli-responsive characteristics to the resulting polymer.

In supramolecular chemistry, the directed hydrogen bonding of the amidine group could be utilized to construct complex architectures such as molecular cages, capsules, or extended networks. These assemblies have potential applications in areas such as molecular recognition, encapsulation, and controlled release.

Investigation as a Precursor for Novel Material Synthesis

The thermal decomposition of organoammonium halides, a class to which this compound belongs, can be a route to the synthesis of various materials. Depending on the reaction conditions and the presence of other reagents, this compound could serve as a precursor for the synthesis of:

Carbon Nitride Materials: The high nitrogen content of the amidine group makes it a potential building block for carbon nitride (C-N) materials, which are of interest for their electronic and catalytic properties.

Metal Nitride Nanoparticles: In the presence of a suitable metal salt, the thermal decomposition of this compound could provide the nitrogen source for the formation of metal nitride nanoparticles with applications in catalysis and electronics.

Further research into the thermal decomposition pathways and reactivity of this compound is necessary to fully explore its potential as a precursor for advanced materials.

Structure Activity Relationship Sar Studies of 3 Methylpentanimidamide Hydrochloride Analogs

Comparative Reactivity and Selectivity Analysis with Substituted Pentanimidamide (B87296) Hydrochlorides

The reactivity and selectivity of 3-Methylpentanimidamide (B3285988) hydrochloride are intrinsically linked to its molecular structure, particularly the presence and position of the methyl group on the pentyl chain. When compared to other substituted pentanimidamide hydrochlorides, variations in reactivity can be observed, which are influenced by both electronic and steric factors.

The amidine functional group, -C(=NH)NH₂, is a strong base that protonates on the imino nitrogen to form a resonance-stabilized amidinium ion. numberanalytics.com This inherent basicity is a key determinant of its reactivity. The alkyl substituent on the carbon backbone can modulate this basicity. For instance, the electron-donating effect of the methyl group in 3-Methylpentanimidamide hydrochloride can slightly increase the electron density at the amidine moiety, potentially influencing its nucleophilicity and basicity compared to the unsubstituted pentanimidamide hydrochloride.

A comparative analysis would likely involve examining the reactivity of a series of isomers and related compounds, such as those listed in the table below.

Table 1: Substituted Pentanimidamide Hydrochlorides for Comparative Analysis

Compound NameStructureKey Structural Feature
Pentanimidamide hydrochlorideCH₃(CH₂)₃C(=NH)NH₂·HClLinear, unsubstituted chain
2-Methylpentanimidamide hydrochlorideCH₃CH₂CH(CH₃)CH₂C(=NH)NH₂·HClBranching at C2
This compound CH₃CH₂CH(CH₃)CH₂C(=NH)NH₂·HCl Branching at C3
4-Methylpentanimidamide hydrochloride(CH₃)₂CH(CH₂)₂C(=NH)NH₂·HClBranching at C4
N-Methylpentanimidamide hydrochlorideCH₃(CH₂)₃C(=NH)NHCH₃·HClN-substitution

The position of the methyl group is expected to have a significant impact on the steric hindrance around the reactive amidine center. For 2-Methylpentanimidamide hydrochloride, the methyl group is closer to the functional group, which could sterically hinder its interaction with other reactants more effectively than the methyl group in the 3- or 4-position. This difference in steric bulk can affect the rates of reaction and the selectivity towards certain substrates.

Impact of Alkyl Chain Branching and Substituent Position on Chemical Behavior

The branching of the alkyl chain in aliphatic compounds is known to influence their physicochemical properties. In general, branched-chain alkanes have lower boiling points than their straight-chain counterparts due to a smaller surface area, which leads to weaker van der Waals forces. quora.comvaia.com However, when considering reactivity, particularly in reactions involving the formation of intermediates, branching can have a stabilizing effect. For instance, branched alkanes are often more reactive in radical halogenation reactions because they can form more stable tertiary or secondary radical intermediates. quora.com

In the context of this compound, the methyl branch at the 3-position creates a chiral center, leading to the existence of (R) and (S) enantiomers. This stereochemistry could be significant in reactions involving chiral reagents or catalysts.

The chemical behavior is also influenced by the stability of reactive intermediates. The carbocation or radical that could be formed at the 3-position of the pentyl chain would be a secondary one, which is more stable than a primary carbocation or radical that would be formed at the end of a linear chain. This could influence the products of certain reactions.

Correlation between Structural Modifications and Spectroscopic Signatures

The structural variations among the analogs of this compound would be clearly reflected in their spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl group, the methine proton at the 3-position, and the different methylene (B1212753) groups in the pentyl chain. The chemical shifts and splitting patterns of these signals would differ for each isomer. For instance, the signal for the CH group in 3-Methylpentanimidamide would be absent in the spectrum of pentanimidamide. The protons of the amidine group (-NH and -NH₂) would appear as broad signals, and their chemical shifts could be sensitive to the solvent and concentration.

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum would confirm the structure of the isomers. For example, 3-Methylpentanimidamide would exhibit a different number of signals compared to the more symmetric 4-Methylpentanimidamide. The chemical shift of the carbon atom of the C=N bond would be a characteristic feature.

Infrared (IR) Spectroscopy: The IR spectrum of amidines typically shows a characteristic C=N stretching vibration in the region of 1685-1640 cm⁻¹. The N-H stretching vibrations of the primary amine group would appear as a pair of bands in the 3400-3200 cm⁻¹ region. The position and shape of these bands could be influenced by hydrogen bonding, which in turn is affected by the alkyl chain structure.

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the mass of the protonated molecule. The fragmentation pattern would be highly dependent on the structure of the alkyl chain. For instance, the branched isomers would be expected to show characteristic fragmentation patterns resulting from the cleavage at the branching point, leading to the formation of stable secondary carbocations.

Table 2: Predicted Spectroscopic Features for Pentanimidamide Analogs

CompoundKey ¹H NMR FeatureKey ¹³C NMR FeatureExpected MS Fragmentation
Pentanimidamide hydrochlorideSimple multiplet patterns for linear alkyl chain5 distinct signals for the pentyl chainLoss of small alkyl fragments
2-Methylpentanimidamide hydrochlorideDoublet for the C2-methyl group6 distinct signals, characteristic shift for C2Fragmentation at the C2-C3 bond
This compound Doublet for the C3-methyl group 6 distinct signals, characteristic shift for C3 Fragmentation at the C3-C4 and C2-C3 bonds
4-Methylpentanimidamide hydrochlorideDoublet for the two C4-methyl groups5 distinct signals due to symmetryFragmentation leading to a stable isobutyl cation
N-Methylpentanimidamide hydrochlorideSinglet or doublet for the N-methyl groupAdditional signal for the N-methyl carbonFragmentation patterns showing loss of CH₃NH group

Analog Synthesis for Exploration of Chemical Space

The synthesis of analogs of this compound is essential for a thorough SAR study. A common and effective method for the synthesis of amidines from nitriles is the Pinner reaction . wikipedia.orgresearchgate.netorganic-chemistry.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imidate salt (a Pinner salt). The subsequent reaction of the imidate with ammonia (B1221849) or an amine yields the desired amidine. wikipedia.org

Nitrile Formation: 3-Methylpentanenitrile can be prepared from the corresponding alkyl halide, 3-methylpentyl bromide, via nucleophilic substitution with a cyanide salt.

Pinner Reaction: 3-Methylpentanenitrile is then reacted with an alcohol, such as ethanol, in the presence of anhydrous HCl to form the ethyl 3-methylpentanimidate hydrochloride salt.

Ammonolysis: The imidate salt is then treated with ammonia to yield 3-Methylpentanimidamide, which is subsequently converted to its hydrochloride salt.

By using different substituted nitriles and various amines in the final step, a diverse library of analogs can be synthesized for SAR studies. For example, using different alkylamines instead of ammonia would lead to N-substituted amidines. The synthesis of various branched-chain nitriles would allow for the exploration of the effects of different branching patterns on the properties of the resulting amidines. The modularity of this synthetic approach makes it well-suited for creating a range of compounds to map the chemical space around this compound. studysmarter.co.uk

Q & A

Q. What safety protocols are critical when handling amidine hydrochlorides in non-standard conditions (e.g., high-temperature reactions)?

  • Answer: Follow OSHA HCS guidelines:
  • Use fume hoods and explosion-proof equipment.
  • Monitor for HCl vapor release with gas sensors.
  • Pre-train staff using SDS documents (e.g., TCI America’s protocols for hydrochloride salts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylpentanimidamide hydrochloride
Reactant of Route 2
3-Methylpentanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.